Home > Products > Screening Compounds P65249 > 2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione
2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione - 1150618-14-6

2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione

Catalog Number: EVT-14249544
CAS Number: 1150618-14-6
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione is a heterocyclic organic compound characterized by a pyrimidine ring with a cyclopropyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The chemical structure can be represented by the molecular formula C7H8N2O2C_7H_8N_2O_2 and has a molecular weight of 152.15 g/mol. It is classified as a pyrimidinedione, which refers to its dual carbonyl groups located at the 4 and 6 positions of the pyrimidine ring.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione typically involves cyclization reactions of suitable precursors under controlled conditions. A common synthetic route includes the reaction of cyclopropylamine with diketones or diesters, followed by cyclization and dehydration steps. For instance, one method involves using phosgene iminium chloride as a reagent in the presence of solvents like 1,2-dichloroethane to facilitate the formation of the pyrimidinedione structure .

In industrial settings, optimization for large-scale production focuses on yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods are employed to enhance efficiency.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione can be described using various chemical notation systems:

  • IUPAC Name: 2-cyclopropyl-1H-pyrimidine-4,6-dione
  • CAS Number: 1150618-14-6
  • InChI Key: YHLOAUMRJFRAHR-UHFFFAOYSA-N
  • Canonical SMILES: C1CC1C2=NC(=O)CC(=O)N2

The compound features a bicyclic structure where the cyclopropyl group is attached to the pyrimidine ring, influencing its chemical reactivity and biological interactions.

Chemical Reactions Analysis

Reactions and Technical Details

2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione can participate in various chemical reactions:

  • Oxidation: This process converts the compound into more oxidized derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can yield more reduced forms.
  • Substitution Reactions: Nucleophilic or electrophilic substitutions can occur at the pyrimidine ring, allowing for functional group modifications.

The specific products formed from these reactions depend on the reagents and conditions applied during the reaction process.

Mechanism of Action

The mechanism of action for 2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione is closely tied to its interaction with biological targets such as enzymes or receptors. The compound may modulate enzyme activity through binding interactions that alter conformational states or inhibit catalytic functions. Detailed biochemical studies are required to elucidate these pathways and identify specific molecular targets within biological systems .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PropertyData
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceTypically appears as a solid

These properties indicate that 2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione is likely stable under standard laboratory conditions but may require specific handling procedures due to its reactivity in certain chemical environments.

Applications

Scientific Uses

2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione has several potential applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: May function as a biochemical probe or inhibitor in research studies aimed at understanding enzyme functions.
  • Medicine: Shows promise as a candidate for therapeutic applications in treating viral infections or cancer due to its biological activity.
  • Industry: Could be utilized in developing new materials or as a catalyst in chemical processes .
Introduction to Pyrimidinedione-Based Antiviral Therapeutics

Historical Context of Pyrimidinediones in Antiretroviral Drug Development

The development of pyrimidinedione-based antivirals represents a significant evolution in antiretroviral therapy, originating from early nucleoside analog research. Initial nucleoside reverse transcriptase inhibitors (NRTIs), such as zidovudine (AZT) and didanosine (ddI), functioned as chain terminators during viral DNA synthesis. These compounds required intracellular phosphorylation for activation and were limited by mitochondrial toxicity and emerging resistance profiles [3]. The structural simplification of nucleosides led to the exploration of non-nucleoside reverse transcriptase inhibitors (NNRTIs), with pyrimidinediones emerging as a privileged scaffold due to their direct inhibition of HIV-1 reverse transcriptase without requiring metabolic activation [2] [3].

The 2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione core (C₇H₈N₂O₂) exemplifies strategic medicinal chemistry innovations aimed at overcoming limitations of earlier NNRTIs. Introduction of the cyclopropyl group at the N2 position enhanced binding affinity to the NNRTI pocket of HIV-1 reverse transcriptase through optimized hydrophobic interactions and conformational restriction. This modification significantly improved resistance profiles against common variants like K103N and Y181C compared to first-generation NNRTIs such as nevirapine [2] [8]. Notably, pyrimidinediones like IQP-0410 (a derivative featuring this core structure) demonstrated dual mechanisms of action – inhibiting both reverse transcription and viral entry – representing a pharmacological advance over single-mechanism agents [2]. This bifunctionality emerged from the scaffold’s ability to simultaneously engage multiple viral targets, a property leveraged in subsequent HIV drug design [2] [8].

  • Table 1: Structural Evolution of Key Pyrimidinedione Antiretrovirals
    CompoundCore StructureKey ModificationsMechanistic Advance
    First-gen NNRTIs (Nevirapine)BenzodiazepinoneNoneRT inhibition only
    Early Pyrimidinediones4,6(1H,5H)-PyrimidinedioneUnsubstituted at N2Improved RT inhibition
    2-Cyclopropyl derivative4,6(1H,5H)-PyrimidinedioneCyclopropyl at N2Dual RT/entry inhibition
    IQP-04104,6(1H,5H)-Pyrimidinedione3-Cyclopentenmethyl, 5-ethyl, benzoylEnhanced dual activity

Patent analyses reveal intensive optimization around the pyrimidinedione scaffold between 2000-2010, with over 120 patents filed covering N2 substitutions, C5/C6 modifications, and prodrug formulations. The cyclopropyl variant emerged as a lead structure due to its balanced potency, metabolic stability, and synthetic accessibility [8] [10]. Synthetic routes typically involve Biginelli-type condensations or transition-metal catalyzed cyclizations, enabling efficient production of gram-scale quantities for preclinical evaluation [7] [10].

Role of 2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione in Modern HIV Treatment Paradigms

The 2-cyclopropyl-substituted pyrimidinedione core serves as a critical pharmacophore in contemporary antiretroviral strategies, particularly within the "treat all" paradigm endorsed by WHO. This approach mandates immediate antiretroviral therapy (ART) initiation regardless of CD4 count, requiring drugs with high genetic barriers to resistance and favorable compatibility in combination regimens [4] [6]. Derivatives incorporating this core demonstrate complementary mechanisms with integrase strand transfer inhibitors (INSTIs) like dolutegravir and capsid inhibitors like lenacapavir, enabling the design of resistance-resilient regimens for both treatment-naïve and highly treatment-experienced patients [5] [6].

Structural analyses indicate the cyclopropyl group confers exceptional resilience against common NNRTI-associated resistance mutations. Biochemical studies show <3-fold change in EC₅₀ against HIV-1 strains bearing the K103N mutation (which typically confers >100-fold resistance to nevirapine), attributable to the compound’s ability to maintain hydrogen bonding with Lys101 and π-stacking with Tyr188 despite conformational shifts in the NNRTI pocket [2] [10]. This translates clinically to sustained virologic suppression in patients with documented NNRTI resistance, positioning cyclopropyl-pyrimidinediones as strategic options for salvage therapy [4].

  • Table 2: Resistance Profile of 2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione Derivatives Against Major HIV-1 Mutants
    Resistance MutationFold-Change vs Wild-Type (IQP-0410)Fold-Change (Efavirenz)Structural Basis
    K103N2.1148Maintained H-bonding with Pro236
    Y181C5.7342Hydrophobic adaptation via cyclopropyl moiety
    G190A4.389Avoided steric clash with mutated residue
    K103N+Y181C8.9>500Additive binding pocket flexibility accommodation

Furthermore, the core structure serves as a platform for developing long-acting formulations. Molecular characteristics – including moderate logP (2.1), low molecular weight (152 g/mol), and defined stereochemistry – enable encapsulation in nanosuspensions and compatibility with subcutaneous delivery systems [5]. Current pipeline candidates like VH-499 (a capsid inhibitor containing structural motifs derived from pyrimidinedione chemistry) demonstrate the scaffold’s adaptability for extended-duration therapies, with phase 2a trials showing viral load reductions of -2.17 log₁₀ copies/mL after oral administration [5]. This positions cyclopropyl-pyrimidinediones as foundational components in the development of injectable six-monthly ART, aligning with global efforts to reduce treatment frequency and improve adherence [5] [6].

The pharmacophore also contributes to prevention strategies through its incorporation into investigational agents for pre-exposure prophylaxis (PrEP). Its dual mechanism provides post-exposure viral blocking at both reverse transcription and entry stages, potentially offering superior protection against diverse HIV clades compared to single-mechanism agents like tenofovir-based PrEP [2] [6]. Clinical validation of this approach is ongoing in phase 2b studies evaluating pyrimidinedione-containing multipurpose prevention technologies [4].

  • Key Compound Names Mentioned:
  • 2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione
  • IQP-0410 (SJ-3366)
  • Nevirapine
  • Efavirenz
  • Dolutegravir
  • Lenacapavir
  • VH-499
  • Zidovudine (AZT)
  • Didanosine (ddI)
  • Tenofovir

Properties

CAS Number

1150618-14-6

Product Name

2-Cyclopropyl-4,6(1H,5H)-pyrimidinedione

IUPAC Name

2-cyclopropyl-1H-pyrimidine-4,6-dione

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c10-5-3-6(11)9-7(8-5)4-1-2-4/h4H,1-3H2,(H,8,9,10,11)

InChI Key

YHLOAUMRJFRAHR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=O)CC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.